

C17H13N5OS3 stability problems and degradation products

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Compound of Interest

Compound Name: C17H13N5OS3

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Cefazolin Technical Support Center

Welcome to the Cefazolin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability, handling, and analysis of Cefazolin.

Frequently Asked Questions (FAQs)

Q1: What is Cefazolin and what are its key structural features?

A1: Cefazolin is a first-generation cephalosporin antibiotic.^{[1][2]} Its chemical name is (6R,7R)-3-[[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[2-(1H-tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.^[3] The structure contains a beta-lactam ring, a dihydrothiazine ring, and two key side chains: a tetrazolylacetyl group at position 7 and a 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl group at position 3.^[2] These features are crucial for its antibacterial activity and also influence its stability.

Q2: What are the primary stability concerns for Cefazolin?

A2: Cefazolin is susceptible to degradation under several conditions. The most significant stability concerns are hydrolysis (in acidic and alkaline environments), oxidation, and photolysis.^{[4][5][6]} The beta-lactam ring is particularly prone to cleavage, leading to a loss of antibacterial activity.^[4] It is relatively stable to heat.^{[5][6]}

Q3: What are the recommended storage conditions for Cefazolin?

A3: Proper storage is critical to maintain the integrity of Cefazolin.

- Powder for Injection: Store at 20°C to 25°C (68°F to 77°F) and protect from light.[7][8] The powder may darken upon storage, but this does not necessarily indicate a loss of potency.[7][8]
- Reconstituted Solutions: Stability depends on the diluent and storage temperature. Generally, reconstituted solutions are stable for 24 hours at room temperature or for up to 10 days if refrigerated at 5°C.[7] For specific diluents, solutions are stable for 24 hours at room temperature and 96 hours at 5°C.[9]
- Frozen Solutions: Reconstituted solutions can be frozen at -20°C and are stable for up to 12 weeks.[9] Once thawed, they should not be refrozen.[7][9] Thawed solutions are stable for 48 hours at room temperature or 30 days under refrigeration.[7]

Q4: What are the known degradation products of Cefazolin?

A4: Forced degradation studies have identified several degradation products. Two major impurities that can form during stability studies are:

- Impurity-I: N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide
- Impurity-II: 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid[2][4]

Other known degradation products include the 7-epimer of cefazolin, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD), cefazolin lactone, and cefazoloic acid.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows unexpected peaks in addition to the main Cefazolin peak.

Possible Causes and Solutions:

- Sample Degradation: Cefazolin may have degraded due to improper handling or storage.
 - Troubleshooting:
 - Review your sample preparation and storage procedures. Ensure that solutions are freshly prepared or have been stored under recommended conditions (refrigerated or frozen, protected from light).[7][9]
 - Compare the retention times of the unknown peaks with those of known degradation products.[4]
 - Perform a forced degradation study on a reference standard to confirm the identity of the degradation peaks.
- Contamination: The sample, solvent, or HPLC system may be contaminated.
 - Troubleshooting:
 - Run a blank injection (mobile phase only) to check for system contamination.
 - Use fresh, high-purity solvents for mobile phase and sample preparation.
 - Ensure all glassware is scrupulously clean.

Issue 2: Loss of Potency in Cefazolin Solutions

Symptom: You observe a decrease in the expected biological activity or a lower than expected concentration of Cefazolin in your assay.

Possible Causes and Solutions:

- pH Effects: The pH of your solution may be outside the optimal range for Cefazolin stability. Cefazolin is most stable in the pH range of 4.5 to 6.5.[9][10]
 - Troubleshooting:
 - Measure the pH of your Cefazolin solution.

- If necessary, use a suitable buffer to maintain the pH within the optimal range. Phosphate and citrate buffers have been used successfully.[\[1\]](#)[\[10\]](#)
- Exposure to Light: Cefazolin is sensitive to light and can undergo photodegradation.[\[4\]](#)[\[11\]](#)
 - Troubleshooting:
 - Protect Cefazolin solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[\[7\]](#)
- Incompatible Diluents: The diluent used to reconstitute Cefazolin may affect its stability.
 - Troubleshooting:
 - Use only recommended diluents such as Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose in Water.[\[12\]](#)

Quantitative Data Summary

Table 1: Stability of Reconstituted Cefazolin Sodium Solutions

Concentration	Diluent	Storage Condition	Stability Duration	Reference
225-330 mg/mL	Sterile Water for Injection	Room Temperature	24 hours	[7]
225-330 mg/mL	Sterile Water for Injection	Refrigerated (5°C)	10 days	[7]
20 and 40 mg/mL	D5W or NS	Refrigerated (5°C), protected from light	30 days	[13]
20 and 40 mg/mL	D5W or NS	Room Temperature (21-25°C), exposed to light	72 hours (after refrigeration)	[13]
100 and 200 mg/mL	Sterile Water for Injection	Refrigerated (5°C), protected from light	30 days	[13]

Table 2: Summary of Forced Degradation Studies of Cefazolin

Stress Condition	Reagent/Details	Observation	Reference
Acidic Hydrolysis	0.1N HCl, room temperature for 2.5 hours	Significant degradation	[4]
Alkaline Hydrolysis	0.1N NaOH, room temperature	Very rapid and extensive degradation	[4][14]
Oxidative Degradation	30% H ₂ O ₂ , room temperature	Significant degradation	[5][14]
Photolytic Degradation	Exposure to UV light for 12 hours	Degradation observed	[4]
Thermal Degradation	105°C for 34 hours	Relatively stable	[5][6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cefazolin

This protocol describes a typical reversed-phase HPLC method for the determination of Cefazolin in the presence of its degradation products.[\[5\]](#)[\[15\]](#)[\[16\]](#)

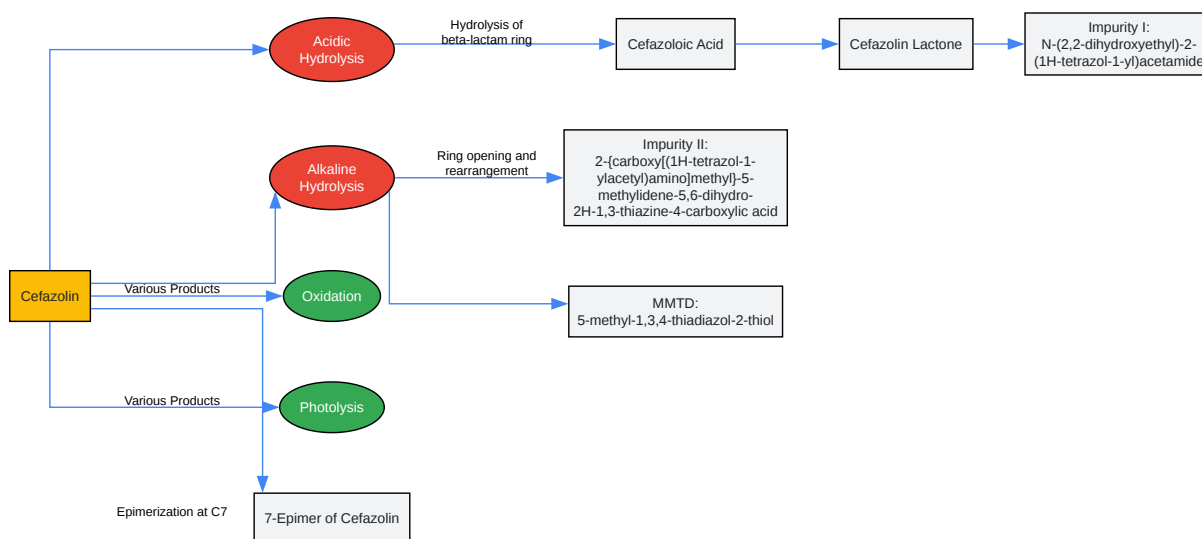
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[\[4\]](#)[\[5\]](#)
- Mobile Phase: A mixture of a phosphate buffer (pH 6.8) and methanol (e.g., in a 5:2 v/v ratio).[\[5\]](#) An alternative is acetonitrile and monobasic sodium phosphate buffer (17:83 v/v).[\[16\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)[\[16\]](#)
- Detection Wavelength: 254 nm.[\[16\]](#)[\[17\]](#)
- Injection Volume: 20 μ L.
- Procedure:
 - Prepare the mobile phase and degas it.
 - Prepare standard solutions of Cefazolin in the mobile phase at known concentrations.
 - Prepare the sample solution by dissolving the Cefazolin sample in the mobile phase to achieve a concentration within the linear range of the assay.
 - Inject the standard and sample solutions into the HPLC system.
 - Quantify the amount of Cefazolin and any degradation products by comparing the peak areas to the standard curve.

Protocol 2: Forced Degradation Study of Cefazolin

This protocol outlines the conditions for inducing the degradation of Cefazolin to study its stability and identify degradation products.[4][6]

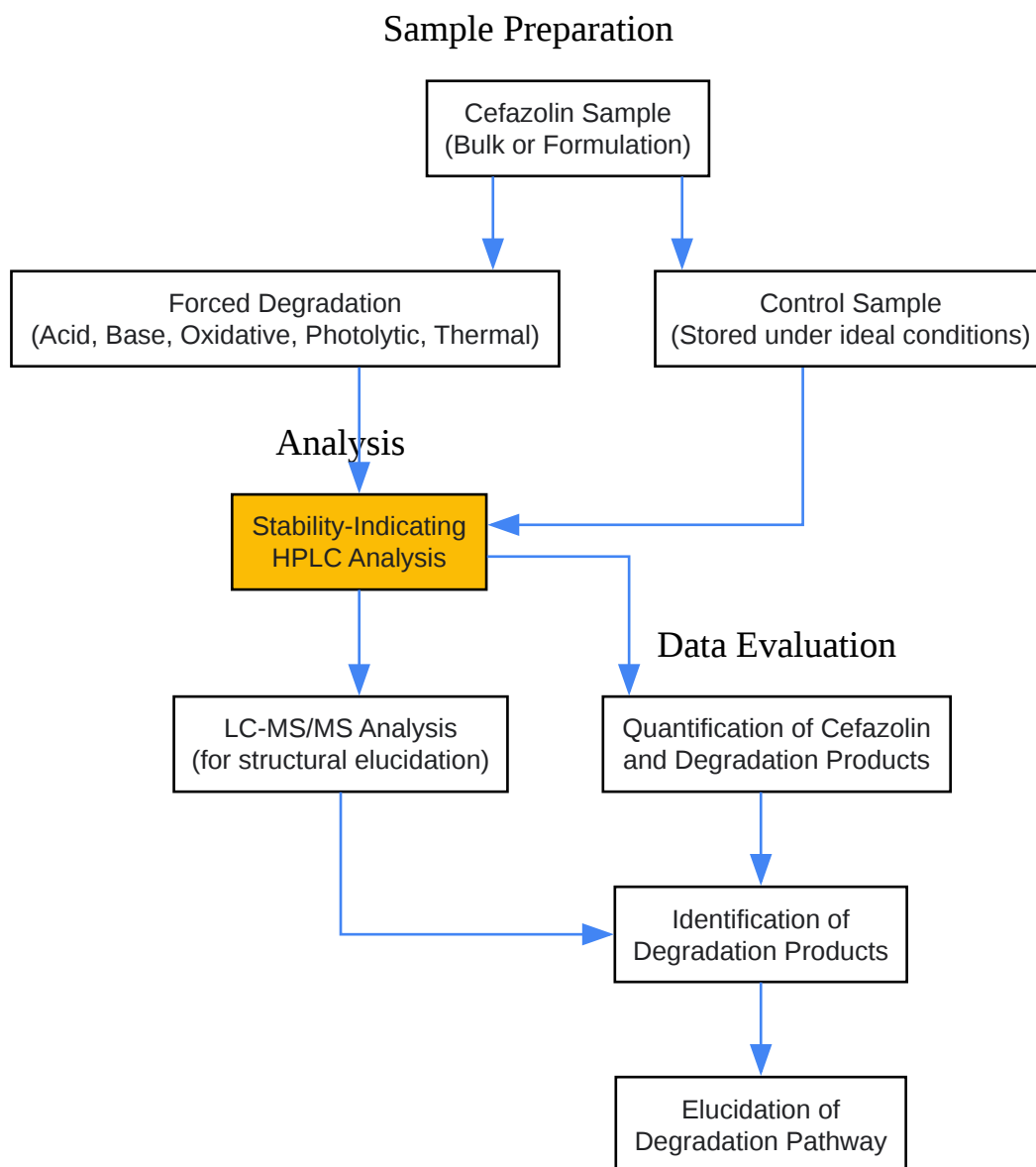
- Acid Hydrolysis: Dissolve Cefazolin in 0.1N HCl and keep at room temperature for several hours. Monitor the degradation by HPLC at regular intervals.[4]
- Alkaline Hydrolysis: Dissolve Cefazolin in 0.1N NaOH and keep at room temperature. Due to rapid degradation, monitor by HPLC at short time intervals.[4]
- Oxidative Degradation: Dissolve Cefazolin in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature. Monitor the degradation by HPLC.
- Photolytic Degradation: Expose a solution of Cefazolin (e.g., in water adjusted to pH 3.5) to UV light. Protect a control sample from light. Monitor both solutions by HPLC.[4]
- Thermal Degradation: Store solid Cefazolin powder or a solution in an oven at an elevated temperature (e.g., 105°C). Analyze by HPLC.[5]

Visualizations



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Caption: Major degradation pathways of Cefazolin under stress conditions.



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Caption: Workflow for Cefazolin stability testing and degradation product analysis.

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